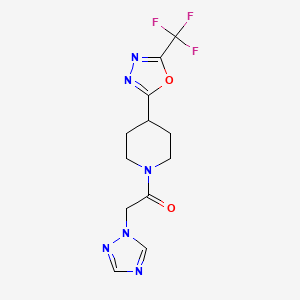

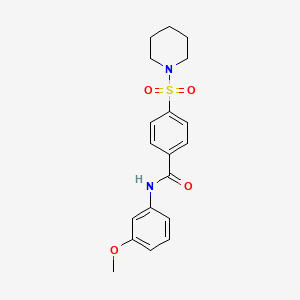

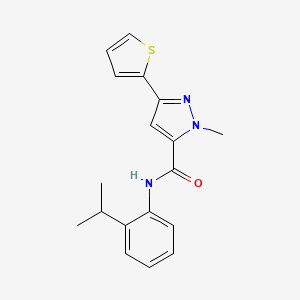

![molecular formula C23H23N7O2S3 B2531874 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-42-4](/img/structure/B2531874.png)

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several heterocyclic structures, such as thiadiazole and triazole, which are known to exhibit a range of biological activities. The presence of benzamide suggests potential for interaction with biological receptors, and the ethylsulfanyl and amino groups may contribute to its solubility and reactivity.

Synthesis Analysis

The synthesis of related compounds has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework. For example, the synthesized compounds in the study were confirmed using these techniques, ensuring the correct molecular assembly.

Chemical Reactions Analysis

The reactivity of the compound would likely involve the thiadiazole and triazole rings, as well as the benzamide moiety. These structures can participate in various chemical reactions, such as nucleophilic substitution or addition, depending on the reaction conditions and the presence of other reactive groups within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen and sulfur can affect properties like solubility, melting point, and stability. The compound's lipophilicity, influenced by the benzamide group, could be significant for its biological activity and pharmacokinetics. The ADMET properties of similar compounds have been computationally predicted to show good oral drug-like behavior .

Relevant Case Studies

The synthesized compounds in the study were evaluated for their anticancer activity against various human cancer cell lines, with some showing promising results. Molecular docking studies were performed to predict the mechanism of action, which is crucial for understanding the potential therapeutic applications of the compound. Although not the exact compound , these studies provide a framework for how similar compounds could be analyzed for their biological activities.

科学的研究の応用

Antimicrobial and Antifungal Activities

- Research has demonstrated the potential of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to the mentioned compound, in exhibiting significant antimicrobial and antifungal activities. These compounds have been tested for sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One such study identified a compound with high antimicrobial activity, underscoring the promise of further exploration in this area (Sych et al., 2019).

Larvicidal Activities

- Another study focused on novel triazinone derivatives related to the structure of interest, highlighting their potential in controlling mosquito populations through larvicidal activities. These compounds were synthesized and evaluated for their ability to inhibit the growth of bacterial and fungal pathogens, as well as their potency in mosquito larvicidal activity (Kumara et al., 2015).

Anticancer Evaluation

- A series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. These studies revealed that many synthesized compounds exhibited promising anticancer activities, with some showing comparable or superior activity to standard drugs (Tiwari et al., 2017).

Fungicidal Activities

- The synthesis and pharmacological properties of heterocyclic compounds, including derivatives similar to the compound of interest, have been explored, revealing fungicidal activities against various fungi. This suggests the potential application of these compounds in agricultural fungicides or as part of strategies to combat fungal infections (El-Telbani et al., 2007).

Molecular Docking Studies for COVID-19

- The reactivity investigation of sulfonamide derivatives has led to the identification of compounds with potential as COVID-19 therapeutics. Through computational calculations and molecular docking studies, certain sulfonamides have been evaluated for their binding affinity to key proteins associated with SARS-CoV-2, indicating their potential use in the treatment of COVID-19 (Fahim & Ismael, 2021).

作用機序

特性

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2S3/c1-3-33-23-29-27-21(35-23)25-19(31)14-34-22-28-26-18(30(22)17-11-7-8-15(2)12-17)13-24-20(32)16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3,(H,24,32)(H,25,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVVLZUGESLIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

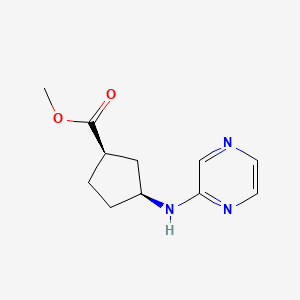

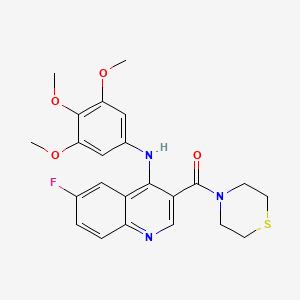

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

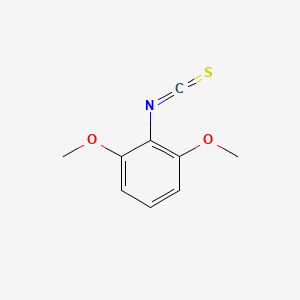

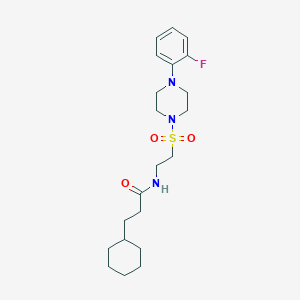

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)

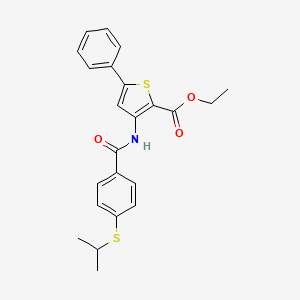

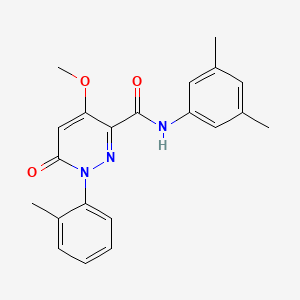

![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)

![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)